5-Isocyanato-2-methylbenzenamine
Description
5-Isocyanato-2-methylbenzenamine (CAS: Not explicitly provided in evidence) is an aromatic amine derivative containing both an isocyanato (-NCO) and a methyl (-CH₃) substituent on the benzene ring. The isocyanato group confers high reactivity, making it a critical intermediate in synthesizing polyurethanes, coatings, and adhesives. While the provided evidence lacks direct data on this compound, structural analogs and synthesis methods from benzenamine derivatives (e.g., –8) allow inferring key characteristics.
Properties
CAS No. |
99626-88-7 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
5-isocyanato-2-methylaniline |
InChI |
InChI=1S/C8H8N2O/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,9H2,1H3 |
InChI Key |
UJNYDGTYHOSISO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=O)N |
Other CAS No. |
99626-88-7 |
Synonyms |
4-TIA toluene-4-isocyanate-2-amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis and Reactivity
The table below compares substituents, molecular weights, and applications of 5-Isocyanato-2-methylbenzenamine with three analogs from the evidence:
Key Observations :
- Reactivity : The isocyanato group in 5-Isocyanato-2-methylbenzenamine enables nucleophilic addition reactions (e.g., with alcohols or amines), unlike the nitro group in 2-methoxy-5-nitrobenzenamine, which favors electrophilic substitution .
- Solubility: Methoxy and phenoxy substituents (e.g., in L2 and 5-Methoxy-2-phenoxyaniline) enhance solubility in polar solvents compared to the methyl group in the target compound .
- Thermal Stability : Isocyanato derivatives generally exhibit lower thermal stability than nitro- or methoxy-substituted analogs due to the labile -NCO group.
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